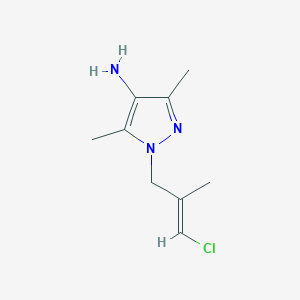

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H14ClN3 |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

1-[(E)-3-chloro-2-methylprop-2-enyl]-3,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C9H14ClN3/c1-6(4-10)5-13-8(3)9(11)7(2)12-13/h4H,5,11H2,1-3H3/b6-4+ |

InChI Key |

HYPDDPZOCLBEDH-GQCTYLIASA-N |

Isomeric SMILES |

CC1=C(C(=NN1C/C(=C/Cl)/C)C)N |

Canonical SMILES |

CC1=C(C(=NN1CC(=CCl)C)C)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Alkyl Halide

The core synthetic approach involves the nucleophilic substitution of the amine group on a pyrazole derivative with a 3-chloro-2-methylprop-2-en-1-yl moiety. Typically, this is achieved by reacting 3,5-dimethyl-1H-pyrazol-4-amine with 3-chloro-2-methylprop-2-en-1-yl chloride or a related electrophilic intermediate under basic conditions. The amine acts as a nucleophile attacking the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming the target compound.

- Reaction conditions: The reaction is commonly performed in polar aprotic solvents or alcohols (e.g., ethanol or methanol) with bases such as sodium hydroxide or potassium carbonate to facilitate deprotonation and nucleophilic attack.

- Temperature: Reflux conditions (60–90°C) are often employed to drive the reaction to completion.

- Time: Reaction times vary from several hours (6–24 h) depending on scale and conditions.

Ring Closure from Hydrazine and Amino Nitrile Precursors

An alternative approach involves the synthesis of the substituted pyrazole ring via ring-closure reactions starting from 3-aminocrotononitrile and hydrazine hydrate. This method forms the pyrazole core first, which is then functionalized with the chloroalkene side chain.

- Stepwise process:

- Mixing 3-aminocrotononitrile with hydrazine hydrate under reflux (60–90°C) for 8–24 hours to form 3-amino-5-methylpyrazole.

- Subsequent alkylation of this pyrazole amine with 3-chloro-2-methylprop-2-en-1-yl chloride under basic conditions to yield the final compound.

- Advantages: This method allows for the construction of the pyrazole ring with desired substituents prior to side-chain attachment, potentially improving selectivity.

Industrial Continuous Flow Synthesis

For scale-up and industrial production, continuous flow reactors are used to enhance reaction control, reproducibility, and yield. Automated systems precisely regulate temperature, pressure, and reactant feed rates.

- Benefits: Improved reaction efficiency, consistent product quality, and reduced reaction times.

- Typical parameters: Controlled temperature profiles, residence times optimized for maximum conversion, and in-line monitoring of reaction progress.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, or Polar Aprotic | Solvent choice affects solubility and reaction rate |

| Base | Sodium hydroxide, Potassium carbonate | Facilitates amine deprotonation |

| Temperature | 60–90°C (Reflux) | Higher temperatures increase reaction rate |

| Reaction Time | 6–24 hours | Longer times ensure complete conversion |

| Molar Ratios | 1:1 to 1:1.5 (pyrazole amine: alkyl halide) | Slight excess of alkyl halide may improve yield |

Detailed Research Findings

- Nucleophilic substitution efficiency: Studies show that the nucleophilic substitution proceeds smoothly under basic reflux conditions, yielding the desired compound with high purity. The presence of the chloroalkene side chain requires careful control of reaction parameters to avoid side reactions such as polymerization or elimination.

- Ring-closure yields: The hydrazine-mediated ring closure from 3-aminocrotononitrile yields the pyrazole intermediate in good yields (typically >80%), providing a reliable precursor for further functionalization.

- Purification: The final product is typically purified by recrystallization or chromatographic techniques. Characterization is confirmed by NMR and IR spectroscopy, verifying the substitution pattern and absence of impurities.

Comparative Analysis of Preparation Methods

| Aspect | Nucleophilic Substitution Route | Ring Closure + Alkylation Route | Industrial Continuous Flow |

|---|---|---|---|

| Complexity | Moderate | Higher due to multi-step synthesis | Moderate, but requires specialized equipment |

| Reaction Time | 6–24 hours | 8–24 hours for ring closure + additional time for alkylation | Shorter due to continuous processing |

| Yield | High (typically >75%) | High for ring closure (>80%), overall yield depends on alkylation step | High and consistent |

| Scalability | Good | Moderate | Excellent |

| Control over purity | Good | Good | Excellent |

| Cost | Moderate | Higher due to multiple steps | Potentially lower per unit due to efficiency |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3,5-dimethyl-1H-pyrazol-4-amine + 3-chloro-2-methylprop-2-en-1-yl chloride | Direct substitution under base reflux | Ethanol, NaOH, 80°C, 12 h | 75–85 | Simple, widely used |

| Ring closure + alkylation | 3-aminocrotononitrile + hydrazine hydrate + alkyl halide | Ring closure, then alkylation | Reflux 60–90°C, 8–24 h + substitution | >80 (intermediate) | Multi-step, higher selectivity possible |

| Continuous flow synthesis | Same as nucleophilic substitution | Automated flow reaction | Controlled temp, pressure | >85 | Industrial scale, efficient |

This comprehensive analysis of preparation methods for 1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine highlights the nucleophilic substitution of pyrazole amines with chloroalkene electrophiles as the primary route, with ring closure strategies providing alternative synthetic pathways. Industrial continuous flow synthesis offers advantages in scalability and reproducibility. Reaction conditions such as solvent, base, temperature, and time are critical to optimizing yield and purity. Characterization by NMR and IR spectroscopy confirms product identity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chloro group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazol-4-amine Derivatives

*Calculated molecular weight based on formula.

Key Observations :

Thermal and Chemical Stability

- Cu-CTC Analogs: In MOF synthesis, derivatives with methyl groups (e.g., Cu-CTC1 and Cu-CTC2) exhibit superior thermal stability compared to non-methylated analogs. The target compound’s propenyl-chloro group may further stabilize coordination networks by reducing lattice flexibility .

- Safety Profile : The parent compound (CAS 5272-86-6) is classified as harmful via inhalation, skin contact, and ingestion . Substituents like propenyl-chloro may alter toxicity, though specific data are unavailable.

Biological Activity

1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine, often referred to by its CAS number 1704379-88-3, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer types, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 199.68 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cancer progression. Pyrazole derivatives have been shown to inhibit key enzymes and pathways associated with tumor growth, including:

- Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Cancer Cell Proliferation : Studies have indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle dynamics .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on available research:

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against breast cancer cell lines (MDA-MB-231). The results indicated significant morphological changes and enhanced caspase activity at concentrations as low as 1 μM, suggesting strong pro-apoptotic effects .

Study 2: Molecular Docking Studies

Molecular docking studies have shown that this compound can bind effectively to the colchicine-binding site of tubulin. This interaction is crucial as it disrupts microtubule polymerization, which is a common mechanism employed by anticancer agents . The binding affinity and interaction patterns provide insights into its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.